molecular formula C9H11NO3 B13082647 2-(2-Methoxypyridin-4-yl)propanoic acid

2-(2-Methoxypyridin-4-yl)propanoic acid

Katalognummer: B13082647
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: GJAIXUZVULYTDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxypyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a propanoic acid moiety at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxypyridine.

    Alkylation: The 2-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxypyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxypyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and propanoic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Hydroxypyridin-4-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-Methylpyridin-4-yl)propanoic acid: Contains a methyl group instead of a methoxy group.

    2-(2-Ethoxypyridin-4-yl)propanoic acid: Features an ethoxy group in place of the methoxy group.

Uniqueness

2-(2-Methoxypyridin-4-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinct functional group can affect the compound’s solubility, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

2-(2-methoxypyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-6(9(11)12)7-3-4-10-8(5-7)13-2/h3-6H,1-2H3,(H,11,12)

InChI-Schlüssel

GJAIXUZVULYTDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=NC=C1)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.